molecular formula C6H13NO B3061150 Methyl pentanimidate CAS No. 57246-71-6

Methyl pentanimidate

Cat. No. B3061150
Key on ui cas rn: 57246-71-6
M. Wt: 115.17 g/mol
InChI Key: DIFSGQKADHEBAI-UHFFFAOYSA-N
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Patent
US05486617

Procedure details

31.72 g (250 mmol) of glycine methyl ester hydrochloride was added in a single portion to a solution of 10.13 g (250 mmol) of sodium hydroxide in 80 ml of methanol at 0° C. The temperature dropped to -10° C. The mixture was stirred for 10 minutes, during which time the temperature rose again to 0° C. 108.25 g (a 26.6 percent strength solution in toluene, 250 mmol) of methyl pentanimidate was added, and the mixture was stirred at room temperature for 3 hours. 35.64 g (about 92 percent strength, 275 mmol) of dimethylformamide dimethyl acetal then was added, during the course of 5 minutes. The reaction mixture was stirred for an additional 3 hours. 200 ml of toluene was added, and methanol and water were removed from the mixture by distillation in vacuo. Of the remaining 203.5 g, 91.68 g (corresponding to 112 mmol of methyl pentanimidate) was initially introduced at room temperature and treated with 65.09 g (416 mmol) of POCl3. The mixture was heated 15 100° C. for 1.5 hours and then 118.5 g of POCl3 /toluene was distilled off and the residue was treated with 121 ml of ethyl acetate and 408 ml of water. The pH was adjusted to 1, by addition of 18 ml of 30 percent strength sodium hydroxide solution, and the phases were separated. The aqueous phase was extracted twice, each time with 200 ml of ethyl acetate, and the combined organic phases were washed with 200 ml of water, dried (MgSO4), and filtered and concentrated. The residue was dried in a high vacuum. 14.07 g of 2-butyl-5-chloroimidazole-4-carbaldehyde (HPLC content 79.9 percent) was obtained. This corresponds to a yield of 56 percent, based on the methyl pentanimidate.
Quantity
31.72 g
Type
reactant
Reaction Step One
Quantity
10.13 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
35.64 g
Type
reactant
Reaction Step Two
Quantity
112 mmol
Type
reactant
Reaction Step Three
Name
Quantity
65.09 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl.C[O:3][C:4](=O)[CH2:5][NH2:6].[OH-].[Na+].[C:10](=N)(OC)[CH2:11][CH2:12][CH2:13]C.CO[CH:20](OC)[N:21]([CH3:23])C.O=P(Cl)(Cl)[Cl:28]>CO.C1(C)C=CC=CC=1>[CH2:10]([C:20]1[NH:21][C:23]([Cl:28])=[C:5]([CH:4]=[O:3])[N:6]=1)[CH2:11][CH2:12][CH3:13] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
31.72 g
Type
reactant
Smiles
Cl.COC(CN)=O
Name
Quantity
10.13 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
80 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
35.64 g
Type
reactant
Smiles
COC(N(C)C)OC
Step Three
Name
Quantity
112 mmol
Type
reactant
Smiles
C(CCCC)(OC)=N
Step Four
Name
Quantity
65.09 g
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC)(OC)=N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 10 minutes, during which time the temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The temperature dropped to -10° C
CUSTOM
Type
CUSTOM
Details
rose again to 0° C
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 3 hours
Duration
3 h
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for an additional 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
methanol and water were removed from the mixture by distillation in vacuo
DISTILLATION
Type
DISTILLATION
Details
118.5 g of POCl3 /toluene was distilled off
ADDITION
Type
ADDITION
Details
the residue was treated with 121 ml of ethyl acetate and 408 ml of water
ADDITION
Type
ADDITION
Details
The pH was adjusted to 1, by addition of 18 ml of 30 percent strength sodium hydroxide solution
CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted twice
WASH
Type
WASH
Details
each time with 200 ml of ethyl acetate, and the combined organic phases were washed with 200 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was dried in a high vacuum

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(CCC)C=1NC(=C(N1)C=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 14.07 g
YIELD: PERCENTYIELD 79.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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